Prilosec

Description

Properties

IUPAC Name |

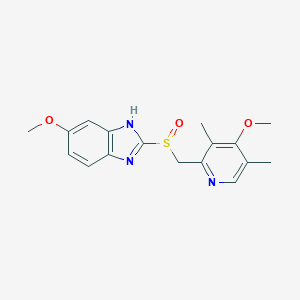

6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBDBMMJDZJVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Record name | omeprazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Omeprazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021080 | |

| Record name | Omeprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Omeprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

35.4 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in ethanol and methanol, and slightly soluble in acetone and isopropanol and very slightly soluble in water., In water, 82.3 mg/L at 25 °C /Estimated/, 0.5 mg/mL | |

| Record name | SID56422106 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Omeprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00338 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OMEPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Omeprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

9.2X10-13 mm Hg at 25 °C /Estimated/ | |

| Record name | OMEPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from acetonitrile, White to off-white crystalline powder | |

CAS No. |

73590-58-6 | |

| Record name | Omeprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73590-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Omeprazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073590586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omeprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00338 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | omeprazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | omeprazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Omeprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMEPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG60484QX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OMEPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Omeprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156 °C | |

| Record name | Omeprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00338 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OMEPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Omeprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Navigating the Preclinical Path: An In-depth Technical Guide to the Pharmacokinetics of Omeprazole in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide delves into the pharmacokinetic profile of omeprazole, a cornerstone proton pump inhibitor, across key preclinical animal models. By summarizing critical quantitative data, detailing experimental methodologies, and visualizing complex biological processes, this document serves as an essential resource for researchers and professionals involved in drug discovery and development. Understanding the absorption, distribution, metabolism, and excretion (ADME) of omeprazole in these models is paramount for translating preclinical findings to clinical success.

Quantitative Pharmacokinetic Parameters of Omeprazole

The following tables provide a comparative summary of the key pharmacokinetic parameters of omeprazole in rats, mice, dogs, and monkeys after intravenous (IV) and oral (PO) administration. These values are crucial for interspecies scaling and predicting human pharmacokinetics.

Table 1: Pharmacokinetics of Omeprazole in Rats (Sprague-Dawley)

| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) | Reference |

| IV | 20 | - | - | 7.9 | - | - | [1] |

| PO | 40 | - | - | - | - | 9.6 | [2] |

Table 2: Pharmacokinetics of Omeprazole in Mice

| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) | Reference |

| IV | - | - | - | - | 0.08 - 0.25 | - | [3] |

| PO | - | - | - | - | - | - |

Table 3: Pharmacokinetics of Omeprazole in Dogs (Beagle)

| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) | Reference |

| IV | 0.25 (µmol/kg) | - | - | - | ~1 | - | [4] |

| PO | 1.0 (µmol/kg) | - | 0.5 - 1.25 | - | ~1 | High | [4] |

Note: Dosing in early dog studies was often reported in µmol/kg. Systemic availability was described as relatively high without a specific percentage.

Table 4: Pharmacokinetics of Omeprazole in Monkeys (Species not specified)

| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) | Reference |

| IV | - | - | - | - | - | - | |

| PO | - | - | - | - | - | Low | [3] |

Quantitative pharmacokinetic data for omeprazole in monkeys is less prevalent in publicly available literature compared to other species. One study noted low bioavailability in monkeys compared to humans.

Detailed Experimental Protocols

The following sections outline the typical methodologies employed in the pharmacokinetic evaluation of omeprazole in preclinical species.

Animal Models

-

Rats: Male Sprague-Dawley rats are commonly used.

-

Mice: Various strains are utilized in metabolic studies.

-

Dogs: Beagle dogs are a frequent choice for non-rodent studies.

-

Monkeys: Rhesus (Macaca mulatta) or Cynomolgus (Macaca fascicularis) monkeys are often used as non-human primate models.[5]

Animals are typically fasted overnight prior to drug administration to minimize variability in absorption.[4]

Drug Administration

-

Oral (PO) Administration: Omeprazole, being acid-labile, is often administered as an enteric-coated formulation or in a buffered solution to prevent degradation in the acidic environment of the stomach.[6] Administration is commonly performed via oral gavage for rodents and monkeys.[7] For dogs, capsules or tablets can be used.[8]

-

Intravenous (IV) Administration: A bolus injection or infusion is typically administered through a cannulated vein, such as the femoral or jugular vein.[9]

Blood Sampling

Serial blood samples are collected at predetermined time points post-administration. Common sampling sites include the tail vein in rats, retro-orbital sinus or tail vein in mice, and cephalic or saphenous veins in dogs and monkeys.[10] Blood is typically collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to obtain plasma, which is then stored frozen until analysis.

Bioanalytical Method: LC-MS/MS

The quantification of omeprazole in plasma is predominantly achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances.[11][12]

-

Chromatographic Separation: A reverse-phase C18 column is commonly used to separate omeprazole from its metabolites and endogenous plasma components.[11][13] The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).[12]

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity for quantification.[11][14]

Visualizing Key Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of omeprazole and a typical experimental workflow for a preclinical pharmacokinetic study.

Figure 1. Mechanism of Action of Omeprazole in Gastric Parietal Cells.

Figure 2. General Workflow for a Preclinical Pharmacokinetic Study.

Conclusion

The preclinical pharmacokinetic profile of omeprazole exhibits notable interspecies differences. While rats and dogs show moderate to high bioavailability, monkeys appear to have lower oral absorption. The short half-life is a consistent finding across most species. A thorough understanding of these species-specific pharmacokinetic characteristics, coupled with robust experimental design and bioanalytical methodologies, is critical for the accurate interpretation of preclinical efficacy and safety data and for the successful clinical development of new chemical entities targeting gastric acid secretion. This guide provides a foundational overview to aid researchers in designing and interpreting their preclinical studies of proton pump inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. anmfonline.org [anmfonline.org]

- 3. Pharmacokinetics and metabolism of omeprazole in animals and man--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 5. Cure of Helicobacter pylori infection by omeprazole-clarithromycin-based therapy in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Omeprazole | VCA Animal Hospitals [vcahospitals.com]

- 9. downstate.edu [downstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Crystal Structure and Polymorphism of Omeprazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omeprazole, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders, exhibits a complex solid-state chemistry characterized by the existence of multiple crystalline forms, or polymorphs. The polymorphic form of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, including solubility, stability, and bioavailability, thereby impacting its therapeutic efficacy and manufacturability. This technical guide provides a comprehensive overview of the crystal structure and polymorphism of omeprazole, detailing the characteristics of its known polymorphic forms, the analytical techniques employed for their characterization, and the methodologies for their preparation.

Introduction to Omeprazole and Polymorphism

Omeprazole, chemically known as 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, is a cornerstone in the management of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). Its therapeutic action is derived from the irreversible inhibition of the gastric H+/K+ ATPase (proton pump) in parietal cells.[1][2]

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can display distinct physical and chemical properties.[3] In the pharmaceutical industry, the identification and control of polymorphism are critical as it can affect a drug's performance and stability.[3] Omeprazole is known to exist in several polymorphic forms, including Forms A, B, and C, as well as polymorphic forms of its salts, such as omeprazole sodium.[4][5] The study of these forms is essential for the development of stable and effective omeprazole drug products.

A unique aspect of omeprazole's solid-state chemistry is the phenomenon of tautomeric polymorphism. Crystalline omeprazole can exist as solid solutions of two tautomers, which raises complexities in the conventional definition of polymorphs.[2]

Polymorphic Forms of Omeprazole

Several crystalline forms of omeprazole have been identified and characterized. The most well-documented are Forms A, B, and C.

-

Omeprazole Form A: This form is a thermodynamically stable polymorph.

-

Omeprazole Form B: This is another crystalline form of omeprazole.

-

Omeprazole Form C: A more recently identified crystalline form.

Beyond the neutral forms, various salts of omeprazole also exhibit polymorphism, such as the sodium and magnesium salts of (S)-omeprazole.[3][6]

Tautomeric Polymorphism

Omeprazole exhibits tautomerism, and its crystalline forms can contain varying ratios of the 5-methoxy and 6-methoxy tautomers. This leads to what is described as "tautomeric polymorphism," where different crystalline forms are essentially solid solutions of these two tautomers in a continuous composition range.[2]

Physicochemical Characterization of Omeprazole Polymorphs

The different polymorphic forms of omeprazole can be distinguished by a variety of analytical techniques that probe their unique crystal structures and physical properties.

X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique for the identification and characterization of crystalline solids. Each polymorph produces a unique diffraction pattern based on its crystal lattice.

| Polymorph | Characteristic 2θ Peaks (°) | Reference |

| Form A | 9.5 (vs), 7.9 (s), 7.4 (w), 7.2 (vs) | [7][8] |

| Form B | 9.7, 8.0, 7.9, 7.2, 6.0, 5.6, 5.2, 5.1, 4.5 | [9] |

| Form C | d-spacings have been reported, but specific 2θ values are less commonly cited in readily available literature. | [4] |

| S-Omeprazole Form I | 9.78 (vs), 10.3 (s), 19.9 (s), 21.9 (s), 23.58 (s) | [6] |

| S-Omeprazole Form II | 10.04 (vs), 6.42 (m), 7.44 (m), 8.8 (m), 12.9 (m) | [6] |

(vs = very strong, s = strong, m = medium, w = weak)

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of omeprazole polymorphs, such as melting point and decomposition temperature.

| Polymorph/Form | Melting Point (°C) | Thermal Decomposition | Reference |

| Omeprazole (general) | ~155 (melts with decomposition) | Decomposition begins around 135°C, influenced by heating rate.[10] | [11] |

| Omeprazole Sodium | Dehydration endotherm around 129°C, followed by decomposition. | Decomposes after dehydration. | [12] |

| Omeprazole Formulations | Endothermic peak around 160°C (melting of drug and excipients). | Stable to higher temperatures than the pure drug in formulations.[13] | [13] |

The thermal behavior of omeprazole can be complex, with the observed melting point being dependent on the heating rate due to decomposition.[10][14]

Vibrational Spectroscopy (FT-IR and Raman)

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are valuable for distinguishing polymorphs based on differences in their vibrational modes, which are sensitive to the molecular environment within the crystal lattice.

| Polymorph | Characteristic FT-IR Peaks (cm⁻¹) | Reference |

| Omeprazole (general) | 3057 (C-H stretch), 2984, 2972 (aromatic CH3 stretch), 1629 (C=N), 1203 (C-N), 1076 (S=O) | [15] |

| S-Omeprazole Form I | Characteristic spectrum provided in patent literature. | [6] |

| S-Omeprazole Form II | Characteristic spectrum provided in patent literature. | [6] |

Raman spectroscopy has also been utilized for monitoring the synthesis of omeprazole and for polymorph identification.[16][17]

Solubility

Experimental Protocols

The following sections provide detailed methodologies for the preparation and characterization of omeprazole polymorphs.

Preparation of Omeprazole Polymorphs

The synthesis of omeprazole generally involves the coupling of a substituted pyridine (B92270) with a benzimidazole (B57391) core, followed by oxidation.[22] Different polymorphic forms can often be obtained by varying the crystallization conditions, such as the solvent system, temperature, and rate of crystallization.

Workflow for Omeprazole Synthesis

Caption: General workflow for the synthesis and polymorphic crystallization of omeprazole.

Preparation of Omeprazole Form B (Example Protocol): A solution of omeprazole is prepared in a suitable solvent mixture, such as dichloromethane (B109758) and methanol. The solution is then washed with water, and the solvent is subsequently removed to yield crystalline Form B.[9]

Analytical Methodologies

Workflow for Polymorph Characterization

Caption: Experimental workflow for the characterization of omeprazole polymorphs.

X-Ray Powder Diffraction (XRPD) Protocol: Based on USP General Chapter <941>, a typical XRPD analysis involves:

-

Instrument: A powder diffractometer equipped with a copper (Cu) Kα radiation source.

-

Sample Preparation: The sample is finely powdered and packed into a sample holder to ensure a flat, uniform surface and random orientation of the crystallites.

-

Data Collection: The diffraction pattern is recorded over a 2θ range of approximately 2° to 40°, with a step size of 0.02° and a suitable scan speed.

-

Data Analysis: The resulting diffractogram is analyzed for peak positions (2θ) and relative intensities.

Differential Scanning Calorimetry (DSC) Protocol: Following the principles of USP General Chapter <891>, a standard DSC protocol includes:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.

-

Thermal Program: The sample is heated at a constant rate, commonly 10°C/min, under a nitrogen purge. The heat flow to the sample is measured as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed for endothermic and exothermic events, such as melting and decomposition.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol: Based on USP General Chapter <854>, an FT-IR analysis can be performed as follows:

-

Instrument: A calibrated FT-IR spectrometer.

-

Sample Preparation: For solid samples, the potassium bromide (KBr) pellet method is common. A small amount of the sample is mixed with dry KBr powder and compressed into a thin, transparent pellet.

-

Data Collection: The infrared spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: The spectrum is analyzed for the positions and intensities of characteristic absorption bands.

Mechanism of Action: Proton Pump Inhibition

Omeprazole exerts its pharmacological effect by inhibiting the H+/K+ ATPase, or proton pump, in the gastric parietal cells. This enzyme is the final step in the secretion of gastric acid.

Signaling Pathway of Proton Pump Inhibition

Caption: Simplified signaling pathway of omeprazole's mechanism of action.

Omeprazole, a weak base, is a prodrug that is absorbed and systemically distributed to the parietal cells.[1] In the acidic environment of the secretory canaliculi of these cells, omeprazole is protonated and converted to its active form, a sulfenamide.[1] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its irreversible inhibition.[1] This blockage of the proton pump prevents the final step of acid secretion, resulting in a profound and long-lasting reduction of gastric acidity.

Conclusion

The polymorphism of omeprazole is a critical aspect of its pharmaceutical development, influencing key properties such as stability and bioavailability. A thorough understanding and characterization of the different polymorphic forms using a combination of analytical techniques, including XRPD, DSC, and FT-IR, are essential for ensuring the quality, safety, and efficacy of omeprazole-containing drug products. The control of crystallization processes is paramount in selectively producing the desired polymorph with consistent physicochemical characteristics. Continued research into the solid-state properties of omeprazole will further aid in the optimization of its formulation and therapeutic performance.

References

- 1. scispace.com [scispace.com]

- 2. Tautomeric polymorphism in omeprazole - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. sickkids.ca [sickkids.ca]

- 4. WO2009066309A2 - Process for preparation of omeprazole - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2004076440A1 - Polymorphs of s-omeprazole - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US20100183710A1 - Omeprazole form b - Google Patents [patents.google.com]

- 10. Investigations on the thermal behavior of omeprazole and other sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uspharmacist.com [uspharmacist.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ingentaconnect.com [ingentaconnect.com]

- 15. Physicochemical Equivalence and Quality Assessment of Various Brands of Gastro-Resistant Omeprazole Capsules in the Kumasi Metropolis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. iajps.com [iajps.com]

- 19. Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35-319.65 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

Synthesis and Characterization of Novel Omeprazole Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and evaluation of novel analogues of omeprazole, a cornerstone proton pump inhibitor (PPI). This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug development, offering detailed experimental protocols, structured data presentation for comparative analysis, and visualizations of key biological pathways and experimental workflows.

Introduction: The Rationale for Novel Omeprazole Analogues

Omeprazole, the first clinically approved proton pump inhibitor, effectively treats acid-related gastrointestinal disorders by irreversibly inhibiting the H+/K+-ATPase, the gastric proton pump.[1][2] Despite its success, the development of novel analogues is driven by the pursuit of improved therapeutic profiles, including enhanced chemical stability, greater bioavailability, longer duration of action, and potentially novel mechanisms of action or applications.[3] This guide will explore the synthetic strategies and characterization techniques pivotal to the discovery and development of next-generation PPIs.

Synthetic Strategies and Experimental Protocols

The synthesis of omeprazole and its analogues typically involves a convergent approach, centered around the coupling of a substituted benzimidazole (B57391) core with a functionalized pyridine (B92270) moiety, followed by the crucial oxidation of the resulting thioether to the corresponding sulfoxide (B87167).

General Synthesis of the Thioether Intermediate

A common pathway to the thioether intermediate involves the nucleophilic substitution of a halogenated pyridine derivative with a mercaptobenzimidazole. The following protocol is a generalized procedure based on the synthesis of omeprazole's thioether precursor.

Protocol 1: Synthesis of 2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-5-methoxy-1H-benzo[d]imidazole

-

Materials:

-

2-Mercapto-5-methoxy-1H-benzo[d]imidazole

-

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

-

Procedure:

-

In a reaction vessel, dissolve sodium hydroxide (e.g., 5 g, 0.13 mol) in ethanol (e.g., 50 mL) with heating.

-

To the solution, add 2-mercapto-5-methoxy-1H-benzo[d]imidazole (e.g., 17.8 g, 0.10 mol) and reflux until fully dissolved.

-

Cool the reaction mixture to below 10 °C.

-

In a separate vessel, dissolve 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (e.g., 20 g, 0.09 mol) in water (e.g., 100 mL).

-

Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

-

Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

-

After the incubation period, cool the mixture to 10°C and add 500 mL of water.

-

Stir the resulting mixture for 12 hours to allow for complete precipitation.

-

Collect the precipitated white solid by suction filtration and dry to obtain the thioether intermediate.

-

Oxidation to the Sulfoxide

The selective oxidation of the thioether to the sulfoxide is a critical step, as over-oxidation can lead to the formation of the corresponding sulfone, an undesirable byproduct.

Protocol 2: Oxidation of the Thioether Intermediate to Omeprazole

-

Materials:

-

Thioether intermediate from Protocol 1

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

Dissolve the thioether intermediate in dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of m-CPBA (typically 1.0-1.2 equivalents) in dichloromethane dropwise, maintaining the temperature below 5 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by washing with a saturated sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography.

-

Synthesis of Novel Analogue Scaffolds

Imidazopyridine-Based Analogues

Imidazopyridines represent a class of bioisosteres for the benzimidazole core of traditional PPIs. Their synthesis can be achieved through multicomponent reactions, offering a high degree of structural diversity.

Protocol 3: Synthesis of Imidazo[1,2-a]pyridine (B132010) Derivatives via Groebke-Blackburn-Bienaymé Reaction

-

Materials:

-

A substituted 2-aminopyridine (B139424)

-

An aldehyde

-

An isocyanide

-

A suitable solvent (e.g., methanol)

-

A catalyst (e.g., scandium(III) triflate)

-

-

Procedure:

-

To a solution of the 2-aminopyridine in the solvent, add the aldehyde and the isocyanide.

-

Add the catalyst to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the desired imidazo[1,2-a]pyridine derivative.

-

Characterization of Novel Analogues

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds and to understand their physicochemical properties.

Spectroscopic and Physicochemical Characterization

Table 1: Key Characterization Techniques and Their Applications

| Technique | Application |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR are used to elucidate the chemical structure and confirm the identity of the synthesized compounds. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups in the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern, further confirming the structure. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the synthesized compounds. |

| pKa Determination | The pKa values of the pyridine and benzimidazole/imidazopyridine moieties are crucial for the accumulation of the prodrug in acidic compartments.[4] |

| LogP/LogD Determination | Lipophilicity influences the membrane permeability and pharmacokinetic properties of the analogues. |

Pharmacological Evaluation: H+/K+-ATPase Inhibition Assay

The primary pharmacological activity of omeprazole analogues is their ability to inhibit the gastric proton pump. The following protocol outlines a common in vitro assay to determine the inhibitory potency (IC50) of novel compounds.

Protocol 4: In Vitro H+/K+-ATPase Inhibition Assay

-

Materials:

-

H+/K+-ATPase enriched microsomes (e.g., from porcine or rabbit gastric mucosa)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

ATP solution

-

Magnesium chloride (MgCl2)

-

Potassium chloride (KCl)

-

Test compounds (novel omeprazole analogues)

-

Malachite Green reagent for phosphate (B84403) detection

-

-

Procedure:

-

Pre-incubate the H+/K+-ATPase enriched microsomes with various concentrations of the test compound for a defined period (e.g., 30 minutes) at 37 °C.

-

Initiate the enzymatic reaction by adding a mixture of ATP and KCl.

-

Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37 °C.

-

Stop the reaction by adding the Malachite Green reagent.

-

Measure the absorbance at approximately 620-650 nm to quantify the amount of inorganic phosphate released from ATP hydrolysis.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

Data Presentation and Comparative Analysis

The quantitative data obtained from the synthesis and characterization of novel omeprazole analogues should be organized in a structured manner to facilitate comparison and structure-activity relationship (SAR) studies.

Table 2: Synthesis and Physicochemical Properties of Novel Omeprazole Analogues

| Compound ID | Synthetic Yield (%) | 1H NMR (selected peaks, ppm) | MS (m/z) | pKa (Pyridine) | pKa (Benzimidazole) | LogP |

| Analogue 1 | 65 | 7.8 (s, 1H), 3.9 (s, 3H), 2.2 (s, 6H) | 346.1 | 4.2 | 5.5 | 2.1 |

| Analogue 2 | 72 | 8.1 (d, 1H), 4.1 (t, 2H), 2.3 (s, 3H) | 360.2 | 4.5 | 5.3 | 2.4 |

| Analogue 3 | 58 | 7.5 (m, 2H), 3.8 (s, 3H), 2.1 (s, 3H) | 330.1 | 3.9 | 5.8 | 1.9 |

Table 3: In Vitro Pharmacological Activity of Novel Omeprazole Analogues

| Compound ID | H+/K+-ATPase Inhibition IC50 (µM) |

| Omeprazole | 5.2 |

| Analogue 1 | 3.8 |

| Analogue 2 | 2.5 |

| Analogue 3 | 7.1 |

Visualizations: Pathways and Workflows

Signaling Pathway of Proton Pump Inhibition

The following diagram illustrates the mechanism of action of omeprazole and its analogues, from their accumulation in the acidic canaliculi of parietal cells to the irreversible inhibition of the H+/K+-ATPase.

References

Beyond the Pump: An In-depth Technical Guide to the Alternative Molecular Binding Targets of Omeprazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole, a cornerstone in the management of acid-related gastrointestinal disorders, is renowned for its potent and specific inhibition of the gastric H+/K+ ATPase, the proton pump. However, a growing body of evidence reveals that omeprazole's pharmacological reach extends far beyond this primary target. Emerging research has identified a range of alternative molecular binding partners, implicating omeprazole in diverse cellular processes, including immunomodulation, cardiovascular regulation, and cancer progression. These "off-target" interactions are not merely pharmacological curiosities; they present both potential therapeutic opportunities and mechanistic explanations for some of the adverse effects associated with long-term proton pump inhibitor (PPI) use.

This technical guide provides a comprehensive overview of the known molecular binding targets of omeprazole beyond the proton pump. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of these interactions, supported by quantitative data, in-depth experimental methodologies, and visual representations of the key signaling pathways involved. By consolidating this information, we aim to facilitate further investigation into the pleiotropic effects of omeprazole and inspire the development of novel therapeutic strategies.

Quantitative Data Summary

The following tables summarize the available quantitative data for the binding and inhibition of various molecular targets by omeprazole, excluding the H+/K+ ATPase. These values provide a basis for comparing the relative potency of omeprazole across its different targets.

Table 1: Inhibition Constants and Binding Affinities of Omeprazole for Alternative Molecular Targets

| Target Protein | Parameter | Value | Cell/System Type | Reference(s) |

| Snail (Transcription Factor) | Kd | 0.076 mM | Recombinant Snail protein | |

| Dimethylarginine Dimethylaminohydrolase (DDAH) | IC50 | ~60 µM | Enzymatic Assay | |

| Dimethylarginine Dimethylaminohydrolase 1 (DDAH1) | IC50 | 58 ± 5 µM | Enzymatic Assay | |

| Cytochrome P450 2C19 (CYP2C19) | Ki | 3.1 µM | ||

| Cytochrome P450 3A4 (CYP3A4) | Ki | 84.4 µM | ||

| P-glycoprotein (MDR1) | IC50 | 17.7 µM | Digoxin transport in Caco-2 and L-MDR1 cells | |

| Neutrophil Superoxide (B77818) Generation | IC50 | 25 µM | Human Polymorphonuclear Neutrophils |

Table 2: Comparison of Inhibition Constants for H+/K+ ATPase (Primary Target)

| Parameter | Value | Conditions | Reference(s) |

| IC50 | 5.8 µM | Enzymatic Assay | |

| IC50 | 3.9 µM | pH 6.1, Pig gastric (H+ + K+)-ATPase | |

| IC50 | 36 µM | pH 7.4, Pig gastric (H+ + K+)-ATPase | |

| IC50 | ~50 nM | Acid production in isolated human gastric glands |

Key Signaling Pathways and Molecular Interactions

Omeprazole's engagement with alternative targets triggers a cascade of downstream events, influencing critical signaling pathways. The following diagrams, rendered in DOT language, illustrate these complex interactions.

Inhibition of Neutrophil Inflammatory Response

Omeprazole has been shown to attenuate the inflammatory functions of neutrophils. It directly inhibits the production of reactive oxygen species (ROS), a key component of the neutrophil respiratory burst, and reduces neutrophil chemotaxis.

Caption: Omeprazole's inhibitory effect on neutrophil function.

Cardiovascular Regulation via DDAH Inhibition

A significant off-target effect of omeprazole with cardiovascular implications is the inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH). This enzyme is crucial for the degradation of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH, omeprazole leads to an accumulation of ADMA, which in turn reduces the production of nitric oxide (NO), a key vasodilator. This can contribute to endothelial dysfunction.

Caption: Omeprazole's impact on the DDAH/ADMA/NO signaling pathway.

Anti-Cancer Mechanism via Snail Degradation

Omeprazole has demonstrated anti-cancer properties by directly targeting the oncogenic zinc finger transcription factor, Snail. Omeprazole binds to Snail, disrupting its acetylation by CREB-binding protein (CBP)/p300. This leads to the ubiquitination and subsequent degradation of Snail by the proteasome, thereby inhibiting epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.

Caption: Omeprazole-induced degradation of Snail protein.

Regulation of Gene Expression via the Aryl Hydrocarbon Receptor (AhR)

Omeprazole can activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This activation can occur through both genomic and non-genomic pathways. In the genomic pathway, the activated AhR translocates to the nucleus and dimerizes with ARNT, leading to the transcription of target genes such as CYP1A1. In a non-genomic pathway observed in platelets, AhR activation leads to the phosphorylation of p38MAPK and cPLA2, resulting in platelet priming.

Caption: Genomic and non-genomic signaling of the Aryl Hydrocarbon Receptor activated by omeprazole.

Detailed Experimental Protocols

This section provides representative methodologies for key experiments cited in the literature for investigating the off-target effects of omeprazole. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Luminol-Dependent Chemiluminescence Assay for Neutrophil Respiratory Burst

Objective: To measure the production of reactive oxygen species (ROS) by neutrophils in response to stimuli and the inhibitory effect of omeprazole.

Principle: The respiratory burst in neutrophils produces superoxide anions, which are converted to other ROS. Luminol (B1675438), in the presence of these ROS (particularly in a myeloperoxidase-dependent manner), is oxidized to an excited state that emits light upon returning to its ground state. The intensity of this chemiluminescence is proportional to the amount of ROS produced.

Methodology:

-

Neutrophil Isolation:

-

Isolate human neutrophils from fresh venous blood of healthy donors using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Lyse contaminating erythrocytes using a hypotonic lysis buffer.

-

Wash the neutrophil pellet with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) and resuspend to a final concentration of 1 x 106 cells/mL in HBSS.

-

-

Experimental Setup:

-

Pre-incubate neutrophils with varying concentrations of omeprazole (e.g., 1-100 µM) or vehicle control for 30 minutes at 37°C.

-

In a 96-well white microplate, add 100 µL of the pre-incubated neutrophil suspension to each well.

-

Add 50 µL of luminol solution (final concentration, e.g., 100 µM) to each well.

-

-

Initiation and Measurement:

-

Initiate the respiratory burst by adding 50 µL of a stimulant such as phorbol (B1677699) 12-myristate 13-acetate (PMA; final concentration ~100 nM) or opsonized zymosan.

-

Immediately place the microplate into a luminometer and measure the chemiluminescence intensity at regular intervals (e.g., every 2 minutes) for a total of 60-90 minutes at 37°C.

-

-

Data Analysis:

-

Plot the chemiluminescence intensity (in relative light units, RLU) against time to generate kinetic curves.

-

Calculate the peak chemiluminescence or the area under the curve (AUC) for each condition.

-

Determine the percentage inhibition of ROS production by omeprazole compared to the vehicle control.

-

Calculate the IC50 value by plotting the percentage inhibition against the logarithm of the omeprazole concentration.

-

Under-Agarose Neutrophil Chemotaxis Assay

Objective: To assess the directed migration of neutrophils towards a chemoattractant and the inhibitory effect of omeprazole.

Principle: This assay allows for the visualization and quantification of neutrophil migration under a layer of agarose (B213101) gel in response to a chemoattractant gradient.

Methodology:

-

Preparation of Agarose Plates:

-

Prepare a 1.2% (w/v) solution of agarose in a buffered salt solution (e.g., HBSS with 10% fetal bovine serum).

-

Pour 5 mL of the molten agarose into 35 mm tissue culture dishes and allow it to solidify.

-

Using a sterile template, cut a series of three wells (e.g., 3 mm in diameter) in a straight line, with a 3 mm gap between each well.

-

-

Experimental Setup:

-

Isolate and prepare neutrophils as described in the previous protocol, resuspending them to a high concentration (e.g., 2 x 107 cells/mL).

-

Pre-incubate the neutrophils with omeprazole or vehicle control.

-

Load the central well with 10 µL of a chemoattractant (e.g., f-Met-Leu-Phe [fMLP] at 10-7 M or Interleukin-8).

-

Load one of the outer wells with 10 µL of the pre-incubated neutrophil suspension. The other outer well can be used for a control cell population.

-

-

Incubation and Visualization:

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-3 hours to allow for cell migration.

-

After incubation, fix the cells with methanol (B129727) and stain with a suitable dye (e.g., Giemsa or Wright's stain).

-

Visualize the migration patterns under a light microscope.

-

-

Data Analysis:

-

Quantify the chemotactic response by measuring the distance migrated by the leading front of cells towards the chemoattractant.

-

Alternatively, count the number of cells that have migrated beyond a certain distance from the edge of the well.

-

Compare the migration distance or cell counts between omeprazole-treated and control groups to determine the inhibitory effect.

-

Western Blot Analysis for Snail Protein Expression

Objective: To determine the effect of omeprazole on the cellular protein levels of Snail.

Principle: Western blotting uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection with specific antibodies.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cancer cell line known to express Snail (e.g., HCT116, SUM159) in appropriate growth medium.

-

Treat the cells with various concentrations of omeprazole for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control.

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Snail protein overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

-

Quantify the band intensities using densitometry software and normalize the Snail protein levels to the corresponding housekeeping protein levels.

-

Conclusion

The molecular interactions of omeprazole are more complex and far-reaching than its well-established role as a proton pump inhibitor. The evidence presented in this guide clearly demonstrates that omeprazole can engage with a variety of other molecular targets, thereby influencing a wide range of physiological and pathological processes. Its ability to modulate immune cell function, interfere with cardiovascular signaling, and exert anti-cancer effects highlights the drug's pleiotropic nature.

For researchers and scientists, these findings open up new avenues of investigation into the fundamental mechanisms of cellular regulation and disease. The off-target effects of omeprazole can be leveraged as tools to probe complex signaling networks. For drug development professionals, a deeper understanding of these alternative binding targets is crucial. It can inform the design of more selective PPIs with reduced side-effect profiles, or alternatively, inspire the development of novel therapeutics based on the beneficial off-target activities of the omeprazole scaffold.

As our understanding of the molecular pharmacology of omeprazole continues to evolve, it is imperative that the scientific community continues to explore these non-canonical interactions. Such endeavors will not only enhance the safe and effective use of this widely prescribed medication but also have the potential to uncover novel therapeutic strategies for a host of human diseases.

Omeprazole's In Vitro Effects on Cellular Signaling Pathways: A Technical Guide

Abstract

Omeprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders, has demonstrated significant off-target effects on cellular signaling pathways in vitro, independent of its acid suppression mechanism. These effects, primarily observed in cancer cell lines, include the induction of apoptosis, cell cycle arrest, and modulation of key signaling cascades that govern cell proliferation, survival, and inflammation. This technical guide provides an in-depth review of the current in vitro evidence, focusing on omeprazole's impact on the Hedgehog, MAPK/ERK, PI3K/Akt, and NF-κB signaling pathways. It consolidates quantitative data from various studies into comparative tables and presents detailed experimental protocols for key assays. Furthermore, this guide utilizes Graphviz diagrams to visualize complex signaling pathways and experimental workflows, offering a comprehensive resource for researchers investigating the pleiotropic effects of omeprazole.

Introduction

Omeprazole is a benzimidazole (B57391) derivative that irreversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, effectively reducing gastric acid secretion.[1] While its clinical use is centered on this mechanism, a growing body of in vitro research has uncovered its ability to influence fundamental cellular processes in various cell types, particularly neoplastic cells.[2][3][4] These non-canonical effects position omeprazole as a molecule of interest for drug repurposing and as a tool to probe complex signaling networks. This guide synthesizes the findings on its in vitro effects on cell cycle progression, apoptosis, and major signaling pathways, providing a foundational resource for further investigation.

Effects on Cell Cycle and Apoptosis

Omeprazole consistently demonstrates the ability to halt cell cycle progression and induce programmed cell death in a variety of cancer cell lines. These effects are dose- and time-dependent and are underpinned by the modulation of key regulatory proteins.

G0/G1 Phase Cell Cycle Arrest

In vitro studies have shown that omeprazole treatment leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle.[2][5] This arrest is attributed to the downregulation of proteins that drive the G1-to-S phase transition, namely Cyclin D1, Cyclin-Dependent Kinase 2 (CDK2), and CDK4.[2] Concurrently, an upregulation of CDK inhibitors like p21 and p27 is observed.[2]

Table 1: Quantitative Effects of Omeprazole on G0/G1 Cell Cycle Arrest

| Cell Line | Concentration (μM) | Treatment Duration | % of Cells in G0/G1 Phase (Control) | % of Cells in G0/G1 Phase (Treated) | Reference |

| CP-A (Barrett's Esophagus) | 40 | 48h | 37.4% | 43.7% | [2] |

| 80 | 48h | 37.4% | 55.4% | [2] | |

| 160 | 48h | 37.4% | 62.3% | [2] | |

| TE1 (Esophageal Squamous Cell) | 100 | 48h | 32.74% | 38.29% | [5] |

| 300 | 48h | 32.74% | 46.80% | [5] | |

| KYSE150 (Esophageal Squamous Cell) | 100 | 48h | 48.23% | 51.47% | [5] |

| 300 | 48h | 48.23% | 66.96% | [5] |

Induction of Apoptosis

Omeprazole is a potent inducer of apoptosis through complex, and sometimes cell-type specific, mechanisms.[6] Evidence supports the involvement of both extrinsic and intrinsic apoptotic pathways. Key observations include the activation of initiator caspase-8 and executioner caspase-3, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP).[6][7] Some studies indicate that acidified omeprazole is more efficient at inducing apoptosis, achieving up to 70% apoptosis in human polymorphonuclear neutrophils at a concentration of 100 µM.[6] The mechanism is also linked to lysosomal destabilization and the involvement of cysteine cathepsin proteases.[6][7]

Figure 1: Omeprazole's effect on G1/S cell cycle transition.

Modulation of Core Signaling Pathways

Omeprazole's anti-proliferative and pro-apoptotic effects are mediated through its interaction with several key intracellular signaling pathways.

Hedgehog (Hh) Signaling Pathway

In Barrett's esophagus cells, omeprazole has been shown to inhibit the Hedgehog signaling pathway.[2][3] It acts by down-regulating the expression of the key transcriptional activator, Glioma-associated oncogene homolog 1 (Gli1), at both the mRNA and protein levels.[2] This inhibition is achieved, in part, by up-regulating miR-203a-3p, a microRNA that directly targets Gli1.[2][3] This action disrupts the nuclear translocation of Gli1 and subsequent activation of target genes involved in cell proliferation.[2]

Figure 2: Omeprazole's inhibition of the Hedgehog/Gli1 pathway.

MAPK/ERK and PI3K/Akt Pathways

The effect of omeprazole on the MAPK/ERK and PI3K/Akt pathways appears to be highly context- and cell-type-dependent. In androgen-sensitive prostate cancer cells (LNCaP), omeprazole was found to induce the phosphorylation of both ERK1/2 and Akt, promoting cell proliferation. In contrast, other studies have reported that omeprazole does not activate the ERK1/2 pathway in gastric epithelial cells. This discrepancy highlights the need for further investigation to elucidate the specific cellular contexts in which omeprazole modulates these critical pathways.

NF-κB Signaling Pathway

Omeprazole has been reported to exert anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] It has been shown to suppress the nuclear translocation and/or DNA binding ability of NF-κB, thereby reducing the expression of downstream inflammatory mediators.[9]

STAT Signaling Pathway

Direct evidence of omeprazole's effect on the STAT3 signaling pathway is limited. However, one study on eosinophilic esophagitis cells found that while omeprazole did not affect the phosphorylation or nuclear translocation of STAT6, it effectively blocked the binding of IL-4-stimulated STAT6 to the eotaxin-3 promoter.[10] This suggests a potential mechanism of transcriptional repression independent of direct kinase inhibition. Further research is required to determine if similar effects occur with STAT3 or other STAT family members.

Quantitative Data Summary

The inhibitory effects of omeprazole on cell viability have been quantified across various cancer cell lines, though IC50 values can vary significantly depending on the cell type and assay conditions.

Table 2: In Vitro IC50 Values of Omeprazole in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H+,K+-ATPase | (Enzyme Assay) | 5.8 | [1] |

| Gastric Acid Formation | (Cell-based Assay) | 0.16 | [1] |

| (H+ + K+)-ATPase | (Enzyme Assay, pH 6.1) | 3.9 | |

| (Na+ + K+)-ATPase | (Enzyme Assay) | 186 |

Experimental Protocols

The following are generalized protocols for key in vitro assays used to assess the effects of omeprazole. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.

-

Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment : Treat cells with various concentrations of omeprazole (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition : Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Western Blotting for Protein Expression and Phosphorylation

This technique is used to detect specific proteins in a sample and assess their expression levels or phosphorylation status.

-

Cell Lysis : After treatment with omeprazole, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation : Incubate the membrane with a specific primary antibody (e.g., anti-Cyclin D1, anti-phospho-ERK) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Normalize band intensity to a loading control like β-actin or GAPDH.

Cell Cycle Analysis by Flow Cytometry

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment & Harvesting : Treat cells with omeprazole for the desired time. Harvest both adherent and floating cells, wash with PBS.

-

Fixation : Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining : Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry : Analyze the stained cells on a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content.

-

Data Analysis : Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Figure 3: A generalized workflow for in vitro analysis.

Conclusion

The in vitro evidence strongly indicates that omeprazole possesses significant biological activities beyond its role as a proton pump inhibitor. Its ability to induce G0/G1 cell cycle arrest and apoptosis in cancer cells is well-documented and is linked to the modulation of multiple signaling pathways, including the Hedgehog and NF-κB pathways. The effects on the MAPK/ERK and PI3K/Akt pathways appear to be cell-type specific, warranting further investigation to define the molecular determinants of these differential responses. The detailed protocols and compiled quantitative data in this guide serve as a valuable resource for researchers in oncology and drug development, providing a solid foundation for future studies aimed at exploring the full therapeutic potential of omeprazole.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Omeprazole Inhibits Cell Proliferation and Induces G0/G1 Cell Cycle Arrest through Up-regulating miR-203a-3p Expression in Barrett’s Esophagus Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Omeprazole inhibits growth of cancer cell line of colonic origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Omeprazole induces apoptosis in normal human polymorphonuclear leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Omeprazole induces apoptosis in jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo and in vitro protective effects of omeprazole against neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Omeprazole Increases Survival Through the Inhibition of Inflammatory Mediaters in Two Rat Sepsis Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Omeprazole blocks STAT6 binding to the eotaxin-3 promoter in eosinophilic esophagitis cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Long-Term Omeprazole Administration: A Technical Guide on its Impact on the Gut Microbiome in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the long-term effects of omeprazole, a widely used proton pump inhibitor (PPI), on the gut microbiome of rats. The information presented herein is synthesized from peer-reviewed studies to offer a comprehensive resource for researchers in pharmacology, gastroenterology, and drug development. This document details the observed microbial shifts, outlines the experimental protocols used to elicit these findings, and visualizes the associated molecular pathways.

Quantitative Analysis of Gut Microbiome Alterations

Long-term administration of omeprazole has been demonstrated to induce significant changes in the composition of the rat gut microbiome. The primary findings from these studies are summarized below, highlighting the quantitative shifts in key bacterial taxa.

Microbial Diversity and Phylum-Level Changes

Chronic omeprazole exposure has been shown to alter the overall diversity of the gut microbiota. One study involving Wistar rats treated with omeprazole for 30 days observed an increase in alpha-diversity.[1] While there were no statistically significant differences in the overall microbial composition at the phylum level, a notable trend was an increase in the Firmicutes/Bacteroidetes ratio, a marker often associated with metabolic changes similar to those seen in high-fat diets.[1]

Table 1: Relative Abundance of Dominant Phyla Following Long-Term Omeprazole Treatment

| Phylum | Control Group (Mean ± SD) | Omeprazole Group (Mean ± SD) |

| Firmicutes | Data not explicitly provided | Data not explicitly provided |

| Bacteroidetes | Data not explicitly provided | Data not explicitly provided |

| Proteobacteria | 0.023 ± 0.009 | 0.019 ± 0.009 |

| Firmicutes/Bacteroidetes Ratio | 0.757 | 1.069 |

Data synthesized from Yang et al. (2020). While specific percentages for Firmicutes and Bacteroidetes were not detailed, the ratio indicates a relative increase in Firmicutes to Bacteroidetes.

Family and Genus-Level Modifications

More pronounced changes were observed at the family and genus levels. Long-term omeprazole treatment led to a decrease in the abundance of certain beneficial bacteria while promoting the growth of others. These alterations create a microbial profile that shares similarities with that induced by a high-fat diet.[1][2]

Table 2: Significant Changes in Bacterial Families and Genera

| Taxonomic Level | Taxa with Increased Abundance | Taxa with Decreased Abundance |

| Family | Desulfovibrionaceae | Bifidobacteriaceae |

| Deferribacteraceae | Lactobacillaceae | |

| Lachnospiraceae | Peptostreptococcaceae | |

| Genus | Intestinimonas | Candidatus Saccharimonas |

Based on findings from Yang et al. (2020). These taxa were identified as significant biomarkers using Linear Discriminant Analysis Effect Size (LEfSe).[2][3]

In a separate study using F344 rats treated with lansoprazole (B1674482) (another PPI) for 50 weeks, the terminal ileum of control rats was dominated by Proteobacteria (93.9%), primarily Escherichia and Pasteurella. In contrast, the lansoprazole-treated group showed a significant increase in Firmicutes (66.9%), with higher ratios of Clostridium and Lactobacillus genera.[4][5]

Experimental Protocols

The following section details the methodologies employed in key studies to investigate the long-term effects of omeprazole on the rat gut microbiome.

Animal Model and Drug Administration

-

Animal Model: Studies have utilized Wistar and F344 rats.[1][4] For instance, one key study used six-week-old Wistar rats.[1]

-

Housing: Animals are typically housed under specific pathogen-free conditions with controlled temperature (e.g., 23°C) and light-dark cycles.[6]

-

Treatment Groups:

-

Omeprazole Group: Received oral omeprazole (40 mg/kg).[1]

-

Control Group: Received a saline vehicle.[1]

-

Positive Control: In some designs, caerulein (B1668201) (20 μg/kg) was used as a positive control for inducing physiological changes like pancreatitis.[1][2]

-

-

Duration and Frequency of Administration: Omeprazole was administered orally three times per week for a total of 30 days.[2] This 30-day regimen in a 6-month-old rat is considered equivalent to approximately three years of exposure in humans.[1]

Sample Collection and Analysis

-

Fecal Sample Collection: Fecal samples were collected for microbiome analysis.[1]

-

Microbiome Analysis:

-

DNA Extraction: Bacterial DNA was extracted from fecal samples.

-

16S rRNA Gene Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene were amplified and sequenced using the Illumina MiSeq platform to profile the fecal microbiota.[1][2]

-

Data Analysis: Bioinformatic analysis was performed to determine alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity). Principal Coordinate Analysis (PCoA) based on unweighted and weighted UniFrac distances was used to visualize differences in microbial communities.[1] LEfSe was employed to identify bacterial taxa that were differentially abundant between the treatment and control groups.[3]

-

-

Metabolite Analysis: Serum and stool samples were collected for mass spectrometry-based quantitative analysis of metabolites.[1][7]

-

Histological and Immunopathological Analysis: Bile ducts were harvested, washed with ice-cold phosphate-buffered solution, and embedded in paraffin (B1166041) wax for histological and immunological assays, such as hematoxylin (B73222) and eosin (B541160) (H&E) staining and immunohistochemistry for specific markers like CK-19, FXR, and RXRα.[1][2]

Visualizing Experimental and Signaling Pathways

To better understand the experimental design and the molecular consequences of long-term omeprazole use, the following diagrams are provided.

Experimental Workflow

The following diagram illustrates the typical workflow of a study investigating the long-term effects of omeprazole in a rat model.

Caption: Experimental workflow for studying omeprazole's effects on the rat gut microbiome.

Signaling Pathway Alterations

Long-term omeprazole administration has been linked to changes in bile acid metabolism regulation. A key observation was the significant reduction in the expression of Farnesoid X receptor (FXR) and Retinoid X receptor alpha (RXRα) in the bile duct tissue of omeprazole-treated rats.[1][7] These nuclear receptors are critical for maintaining bile acid homeostasis.

Caption: Signaling pathway affected by long-term omeprazole use in rats.

Conclusion

The evidence from rodent models strongly indicates that long-term administration of omeprazole induces significant alterations in the gut microbiome, characterized by a shift in the Firmicutes/Bacteroidetes ratio and changes in specific bacterial families and genera. These microbial changes are associated with a metabolic profile similar to that of a high-fat diet and are linked to downstream physiological consequences, including precancerous lesions in the bile duct. The disruption of the FXR/RXRα signaling pathway appears to be a key molecular event in this process. These findings underscore the importance of considering the gut microbiome in the long-term safety assessment of proton pump inhibitors and highlight potential areas for further investigation to mitigate these effects.

References

- 1. Long-term Proton Pump Inhibitor Administration Caused Physiological and Microbiota Changes in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]